molecular formula C12H8ClNO B085217 (4-Chlorophenyl)(Pyridin-3-Yl)Methanone CAS No. 14548-44-8

(4-Chlorophenyl)(Pyridin-3-Yl)Methanone

Cat. No.: B085217
CAS No.: 14548-44-8
M. Wt: 217.65 g/mol
InChI Key: VZWGUDFNQIAHEY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(Pyridin-3-Yl)Methanone, also known as (4-chlorophenyl)(2-pyridinyl)methanone, is an organic compound with the molecular formula C12H8ClNO. It is a ketone derivative where a 4-chlorophenyl group is bonded to a pyridin-3-yl group through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl pyridin-3-yl ketone typically involves the reaction of 4-chlorobenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the pyridine nitrogen attacks the carbonyl carbon of the 4-chlorobenzoyl chloride, leading to the formation of the desired ketone .

Industrial Production Methods: In an industrial setting, the production of 4-chlorophenyl pyridin-3-yl ketone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)(Pyridin-3-Yl)Methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Chlorophenyl)(Pyridin-3-Yl)Methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-chlorophenyl pyridin-3-yl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenyl)(Pyridin-3-Yl)Methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWGUDFNQIAHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163054
Record name 4-Chlorophenyl pyridin-3-yl ketone
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-44-8
Record name (4-Chlorophenyl)-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenyl pyridin-3-yl ketone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenyl pyridin-3-yl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorophenyl pyridin-3-yl ketone
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